Nitrogen oxide (15NO)(8CI,9CI)
Description
Significance of ¹⁵N Isotopic Labeling for Mechanistic Elucidation
The primary significance of ¹⁵N isotopic labeling lies in its ability to provide definitive mechanistic insights that are often unattainable through other analytical methods. nih.gov By tracking the ¹⁵N atom, researchers can unequivocally determine the origin of nitrogen atoms in reaction products, thereby confirming or refuting proposed reaction mechanisms. rsc.org For instance, in the study of nitric oxide (NO) reactions, ¹⁵NO has been used to demonstrate the source of nitrogen in nitrite (B80452) (NO₂⁻) and other nitrogen-containing products. rsc.org
This technique is particularly crucial for studying reactions involving multiple nitrogen species or complex reaction networks. For example, in denitrification processes, where nitrate (B79036) and nitrite are reduced to various nitrogen gases, ¹⁵N tracers have been essential in distinguishing between different pathways and identifying obligatory intermediates. researchgate.netnih.gov The ability to precisely track the isotopic composition of reactants and products allows for the calculation of kinetic isotope effects, which provide further details about the transition states of chemical reactions. copernicus.org Spectroscopic techniques such as mass spectrometry and infrared spectroscopy are often coupled with ¹⁵N labeling to detect and quantify the isotopically labeled species with high sensitivity and selectivity. nih.govnih.govnih.gov
The use of ¹⁵NO has been pivotal in understanding the autoxidation of nitric oxide and the hydrolysis of S-nitrosothiols, providing strong evidence for the formation of specific intermediates. nih.gov Furthermore, in the realm of coordination chemistry, ¹⁵NO labeling has been employed to investigate the nitric oxide oxygenation (NOO) reactions of metal nitrosyl complexes, revealing that the nitrogen atom in the final product originates from the nitrosyl moiety of the initial complex. rsc.org These examples underscore the indispensable role of ¹⁵N-labeled nitric oxide in advancing our fundamental understanding of chemical and biological processes.
Below is an interactive data table summarizing key properties of Nitrogen oxide (¹⁵NO).
Table 1: Physical and Chemical Properties of Nitrogen oxide (¹⁵NO)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | NO | PubChem nih.gov |
| Molecular Weight | 31.00 g/mol | PubChem nih.gov |
| Exact Mass | 30.995023518 Da | PubChem nih.gov |
| CAS Number | 15917-77-8 | PubChem nih.gov |
| InChI | InChI=1S/NO/c1-2/i1+1 | PubChem nih.gov |
| InChIKey | MWUXSHHQAYIFBG-OUBTZVSYSA-N | PubChem nih.gov |
| SMILES | [15N]=O | PubChem nih.gov |
The following table presents findings from various research studies utilizing ¹⁵NO.
Table 2: Research Findings Utilizing ¹⁵N-Labeled Nitric Oxide
| Research Area | Key Finding | Significance | Reference(s) |
|---|---|---|---|
| Nitric Oxide Autoxidation | Use of ¹⁵NO provided strong evidence for the formation of O=N-O-N=O as an intermediate in pH-neutral aqueous buffers. | Elucidated the reaction mechanism of nitric oxide oxidation. | nih.gov |
| S-Nitrosothiol Hydrolysis | ¹⁵N and ¹⁸O isotope labeling allowed for definite results on the hydrolysis of RSNOs to nitrite. | Provided a clear understanding of the hydrolysis mechanism. | nih.gov |
| Metal Nitrosyl Reactions | ¹⁵N labeling showed that the N-atom in the final nitrito complex was derived from the ¹⁵NO moiety of the initial metal nitrosyl complex. | Confirmed the reaction pathway in nitric oxide oxygenation reactions. | rsc.org |
| Denitrification Studies | In situ tracing with ¹⁵NH₄NO₃ and NH₄¹⁵NO₃ helped partition the sources of NO in forest soils. | Aided in understanding the major processes producing nitric oxide in the environment. | researchgate.net |
| Combustion Chemistry | Experiments with ¹⁵NO in the combustion of char particles helped distinguish between char nitrogen and NO from the inlet gas in N₂O formation. | Provided insights into the mechanisms of N₂O formation during combustion. | acs.org |
| Corona Discharge Reactions | Using ¹⁵NO in a gas phase corona reactor showed that direct dissociation of NO is significant at higher concentrations. | Helped assess the relative importance of different reaction pathways in plasma reactors. | dtic.mil |
| Biological NO Synthesis | L-[guanidino-¹⁵N₂]arginine was used to estimate whole-body nitric oxide synthesis by tracking the conversion to plasma [¹⁵N]ureido citrulline. | Provided a method to quantify endogenous NO production in humans. | nih.gov |
| Nitrate Reduction in Bacteria | ¹⁵N-isotopic labeling was used to study nitrate and nitrite reduction to ammonia (B1221849) and nitrous oxide by E. coli. | Distinguished between different nitrogen transformation pathways in bacteria. | rsc.org |
| Compound Name | Chemical Formula |
|---|---|
| Nitrogen oxide (¹⁵NO) | ¹⁵NO |
| Nitric oxide | NO |
| Nitrite | NO₂⁻ |
| Nitrate | NO₃⁻ |
| S-nitrosothiols | RSNO |
| Dinitrogen trioxide | N₂O₃ (O=N-O-N=O) |
| Nitrous oxide | N₂O |
| Ammonia | NH₃ |
| Ammonium | NH₄⁺ |
| L-arginine | C₆H₁₄N₄O₂ |
| L-citrulline | C₆H₁₃N₃O₃ |
| Urea | CH₄N₂O |
| Oxygen | O₂ |
| Ozone | O₃ |
| Nitrogen dioxide | NO₂ |
| Dinitrogen pentoxide | N₂O₅ |
| Nitric acid | HNO₃ |
| Water | H₂O |
| Carbon dioxide | CO₂ |
| Ethanol | C₂H₅OH |
| Hydrogen | H₂ |
| Nitrogen | N₂ |
| Monobasic phosphate | H₂PO₄⁻ |
| Dibasic phosphate | HPO₄²⁻ |
| Acetate | C₂H₃O₂⁻ |
| Formate | CHO₂⁻ |
| Glucose | C₆H₁₂O₆ |
| Sulfamic acid | H₃NSO₃ |
| Zinc | Zn |
| Cadmium | Cd |
| Argon | Ar |
| Carbon monoxide | CO |
| Polymethyl pentene | (C₆H₁₂)n |
| Methyl methacrylate (B99206) acrylonitrile (B1666552) butadiene styrene | (C₅H₈O₂)x·(C₄H₆)y·(C₃H₃N)z |
Structure
2D Structure
Properties
InChI |
InChI=1S/NO/c1-2/i1+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUXSHHQAYIFBG-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15N]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511624 | |
| Record name | Oxo(~15~N)amino | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
31.000 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15917-77-8 | |
| Record name | Oxo(~15~N)amino | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitric-15N oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 15n Labeled Nitric Oxide and Precursors
Chemical Synthesis Approaches for ¹⁵NO
The laboratory and industrial-scale synthesis of nitric oxide can be adapted for the production of ¹⁵NO by utilizing ¹⁵N-labeled starting materials. A prevalent commercial method for nitric oxide production is the Ostwald process, which involves the catalytic oxidation of ammonia (B1221849). For the synthesis of ¹⁵NO, ¹⁵N-labeled ammonia (¹⁵NH₃) serves as the precursor. The process is typically carried out at high temperatures (750–900 °C) with a platinum catalyst carlroth.com.
A laboratory-scale method suitable for producing ¹⁵NO involves the reaction of ¹⁵N-labeled aqueous nitric acid (H¹⁵NO₃) with a reducing agent such as sulfur dioxide (SO₂) google.com. This reaction provides a more controlled laboratory synthesis of ¹⁵NO. To minimize the formation of byproducts like nitrous oxide (N₂O), the reaction is conducted with a stoichiometric excess of nitric acid google.com. The resulting ¹⁵NO gas can be purified by cooling to freeze out any residual water and byproduct nitrogen dioxide (NO₂) google.com.
Another approach to generate nitrogen oxides involves the reaction of ¹⁵N-labeled sodium nitrite (B80452) (Na¹⁵NO₂) with ¹⁵N-labeled hydroxylamine hydrochloride (¹⁵NH₂OH·HCl), which has been demonstrated for the production of ¹⁵N-labeled nitrous oxide (¹⁵N₂O) and can be adapted for ¹⁵NO synthesis under specific reaction conditions patsnap.com.
| Precursor | Reagent | Catalyst/Conditions | Product | Reference |
| ¹⁵NH₃ | O₂ | Platinum, 750–900 °C | ¹⁵NO | carlroth.com |
| H¹⁵NO₃ (aq) | SO₂ (g) | 20–150 °C | ¹⁵NO | google.com |
| Na¹⁵NO₂ | ¹⁵NH₂OH·HCl | 20-120 °C | ¹⁵N₂O | patsnap.com |
Biosynthetic Pathways for ¹⁵N Enrichment of Nitric Oxide Precursors (e.g., L-Arginine)
The primary biological precursor for nitric oxide synthesis in many organisms is the amino acid L-arginine. Consequently, the production of ¹⁵N-labeled L-arginine is crucial for in vivo studies of NO metabolism. Microbial fermentation is a common and efficient method for producing isotopically labeled amino acids.
Genetically engineered strains of Escherichia coli and Corynebacterium glutamicum are widely used for the overproduction of L-arginine diva-portal.orgcofcoti.com. To achieve ¹⁵N enrichment, the fermentation medium is supplemented with a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonium chloride or ¹⁵N-ammonium sulfate researchgate.net. The microorganisms then incorporate this labeled nitrogen into the amino acids they synthesize, including L-arginine. The efficiency of incorporation and the final yield of ¹⁵N-L-arginine can be optimized by controlling the carbon-to-nitrogen ratio in the culture medium and other fermentation parameters diva-portal.org.
In addition to fermentation, chemical synthesis provides a route to selectively labeled L-arginine. A multi-step organic synthesis has been developed to produce L-arginine with specific isotopic labeling patterns, including ¹⁵N at the ε-nitrogen position, using low-cost isotope sources nih.gov.
Table 2.1: Microbial Strains for L-Arginine Production
| Microbial Strain | Key Characteristics | Reference |
|---|---|---|
| Escherichia coli | Capable of utilizing a wide range of substrates, including pentose sugars. | diva-portal.org |
| Corynebacterium glutamicum | Traditionally used for industrial amino acid production. | cofcoti.com |
Preparation of Other ¹⁵N-Labeled Nitrogen Species for Nitric Oxide Research (e.g., ¹⁵NO₂⁻, ¹⁵NO₃⁻, ¹⁵N-azides, ¹⁵N-phospholipids)
Research into the broader roles of nitrogen species in biology and chemistry often requires other ¹⁵N-labeled compounds that can serve as precursors, metabolites, or probes in nitric oxide-related studies.
¹⁵N-Labeled Nitrite and Nitrate (B79036)
¹⁵N-labeled sodium nitrite (Na¹⁵NO₂) and sodium nitrate (Na¹⁵NO₃) are key reagents. The synthesis of Na¹⁵NO₃ can be achieved by the neutralization of ¹⁵N-nitric acid (H¹⁵NO₃) with sodium hydroxide (NaOH) nih.gov. H¹⁵NO₃ itself is produced from the catalytic oxidation of ¹⁵NH₃.
¹⁵N-Labeled Azides
¹⁵N-labeled azides are valuable as probes in various spectroscopic techniques and as diazo-transfer reagents. A common method for their synthesis involves the nitrosation of hydrazines with ¹⁵N-labeled sodium nitrite (Na¹⁵NO₂) under acidic conditions nih.gov. For example, ¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salts can be prepared in this manner nih.gov. The use of Na¹⁵NO₂ offers a more cost-effective alternative to sodium azide labeled with three ¹⁵N atoms (Na¹⁵N₃) nih.gov.
¹⁵N-Labeled Phospholipids
To study the interactions of nitric oxide and its derivatives with cell membranes, ¹⁵N-labeled phospholipids are utilized. An enzymatic approach using phospholipase D facilitates the transphosphatidylation of commercially available phospholipids. In this reaction, the phosphatidyl group is transferred to a ¹⁵N-labeled head group, such as ¹⁵N-choline or ¹⁵N-ethanolamine, to produce the corresponding ¹⁵N-labeled phosphatidylcholine or phosphatidylethanolamine tandfonline.com. The synthesis of the precursor, ¹⁵N-ethanolamine, can be achieved from ¹⁵N-glycine tandfonline.com.
Table 2.2: Synthesis of Other ¹⁵N-Labeled Nitrogen Species
| Compound | Synthetic Method | Precursors | Reference |
|---|---|---|---|
| ¹⁵N-Sodium Nitrate | Neutralization | H¹⁵NO₃, NaOH | nih.gov |
| ¹⁵N-Azides | Nitrosation of hydrazines | Hydrazine derivative, Na¹⁵NO₂ | nih.gov |
Advanced Analytical Techniques for ¹⁵no Detection and Quantification
The use of stable isotope-labeled nitric oxide, specifically Nitrogen-15 nitric oxide (¹⁵NO), has become indispensable in elucidating the complex roles of nitric oxide (NO) in biological and environmental systems. The ability to distinguish exogenously supplied or newly synthesized ¹⁵NO from the endogenous, naturally abundant ¹⁴NO allows researchers to trace its metabolic fate with high precision. This requires sophisticated analytical techniques capable of selectively detecting and quantifying ¹⁵NO and its various labeled metabolites. These methods primarily fall into two categories: mass spectrometry-based approaches and spectroscopic detection methods.
Applications of 15no Tracing in Investigating Chemical and Biogeochemical Processes
Elucidation of Environmental Nitrogen Cycling
The use of ¹⁵N-labeled compounds allows researchers to track the movement and transformation of nitrogen through terrestrial, aquatic, and atmospheric environments, providing quantitative insights into the rates and pathways of key biogeochemical processes.
In terrestrial ecosystems, ¹⁵N tracing techniques are instrumental in dissecting the intricate web of soil nitrogen transformations. Processes such as ammonification, nitrification, denitrification, and immobilization occur simultaneously, making it challenging to quantify the gross rates of each individual process. The introduction of ¹⁵N-labeled substrates, such as ¹⁵NH₄⁺ or ¹⁵NO₃⁻, allows for the direct measurement of transformation rates. wikipedia.orgresearchgate.net
For instance, by adding ¹⁵NH₄⁺ to a soil sample, researchers can track its conversion to ¹⁵NO₃⁻ (nitrification), its incorporation into microbial biomass (immobilization), or its production from organic matter (ammonification can be measured by isotope pool dilution). Similarly, adding ¹⁵NO₃⁻ can be used to quantify denitrification rates by measuring the production of ¹⁵N-labeled gases like ¹⁵N₂O and ¹⁵N₂, as well as its immobilization by microbes. wikipedia.orgresearchgate.netnih.gov These studies have been crucial in understanding how different environmental factors and land management practices influence nitrogen availability and loss in soils. nih.gov
A study on a UK grassland soil utilized a triple ¹⁵N tracing technique to distinguish between the utilization of applied nitrate (B79036) and nitrified nitrate from applied ammonium. This approach allowed for the quantification of gross rates of immobilization, nitrification, and mineralization. plymouth.ac.uk In another experiment, the application of ¹⁵N labeled cattle slurry to winter wheat helped map the short-term effects on soil nitrogen pools, showing significant immobilization into the total soil nitrogen, with a notable contribution to microbial nitrogen. nih.gov
Table 1: Examples of ¹⁵N Tracing Applications in Soil Nitrogen Transformations
| Process | ¹⁵N-labeled Substrate | Measured Product | Key Finding |
|---|---|---|---|
| Nitrification | ¹⁵NH₄⁺ | ¹⁵NO₃⁻ | Quantification of the rate of ammonium oxidation to nitrate. researchgate.net |
| Denitrification | ¹⁵NO₃⁻ | ¹⁵N₂O, ¹⁵N₂ | Determination of the rate of nitrate reduction to gaseous nitrogen forms. nih.gov |
| Immobilization | ¹⁵NH₄⁺ or ¹⁵NO₃⁻ | ¹⁵N in microbial biomass | Measurement of nitrogen uptake by soil microorganisms. google.com |
| Ammonification | (Isotope Dilution) | Dilution of ¹⁵NH₄⁺ pool | Calculation of the gross rate of organic nitrogen mineralization to ammonium. nih.gov |
In aquatic ecosystems, ¹⁵N tracers are essential for quantifying rates of dinitrogen (N₂) fixation, a critical source of new nitrogen to the oceans. researchgate.netuml.edu The traditional method involves incubating water samples with ¹⁵N₂ gas and measuring its incorporation into particulate organic matter. nih.gov This technique has been fundamental in identifying the regions and organisms responsible for the majority of marine N₂ fixation.
Beyond N₂ fixation, ¹⁵N isotopes are used to trace the pathways of various nitrogen compounds through the marine food web and biogeochemical cycles. researchgate.net By analyzing the δ¹⁵N values (a measure of the ratio of ¹⁵N to ¹⁴N) of different nitrogen pools, such as nitrate, nitrite (B80452), and particulate organic nitrogen, scientists can infer the dominant nitrogen transformation processes in a given region. uml.edu For example, denitrification and anaerobic ammonium oxidation (anammox) are processes that discriminate against the heavier ¹⁵N isotope, leading to an enrichment of ¹⁵N in the remaining substrate pool. researchgate.netuml.edu Conversely, N₂ fixation introduces nitrogen with a δ¹⁵N value close to that of atmospheric N₂, which is the standard at 0‰. washington.edu These distinct isotopic signatures allow for the tracing of nitrogen sources and sinks within pelagic environments. researchgate.netuml.edu
Recent modifications to the ¹⁵N₂ tracer assay, such as using pre-prepared ¹⁵N₂-enriched water, have been proposed to address potential underestimations of N₂ fixation rates in aquatic systems. nih.gov
The isotopic composition of nitrogen oxides (NOx = NO + NO₂) and total reactive nitrogen (NOy) provides valuable information about their sources and chemical transformations in the atmosphere. The stable isotope method, particularly analyzing the δ¹⁵N values, is an effective tool for exploring the origins of atmospheric nitrate (NO₃⁻), a major component of particulate matter. mdpi.commdpi.com
Different sources of NOx have distinct δ¹⁵N signatures. For instance, δ¹⁵N values for NOx from fossil fuel combustion can range widely, while emissions from biomass burning and soil processes also have characteristic isotopic compositions. mdpi.comcopernicus.orgcopernicus.org By measuring the δ¹⁵N of atmospheric nitrate, researchers can use isotopic mixing models to apportion the contributions of these various sources to air pollution. mdpi.com
Furthermore, isotopic analysis, including ¹⁵N, helps to elucidate the chemical pathways of atmospheric nitrate formation. Nitrate is primarily formed through the oxidation of NOx. mdpi.commdpi.com The specific oxidation reactions, whether involving hydroxyl radicals (OH), ozone (O₃), or halogen oxides, can impart different isotopic fractionations. acs.orgpurdue.edu For example, nitrate formation at night via N₂O₅ hydrolysis can lead to a significant enrichment in ¹⁵N compared to daytime formation dominated by the NO₂ + OH reaction. purdue.educopernicus.org By combining δ¹⁵N measurements with analyses of oxygen isotopes (δ¹⁸O and Δ¹⁷O), scientists can more accurately determine the relative importance of different nitrate formation pathways. mdpi.comacs.org
Table 2: Typical δ¹⁵N Values for Various NOx Emission Sources
| NOx Source | Reported δ¹⁵N Range (‰) | Reference |
|---|---|---|
| Fossil Fuel Combustion (general) | -17.9 to +19.8 | mdpi.com |
| Vehicle Emissions | -9 to -2 | acs.org |
| Coal Combustion | +5.2 to +19.8 | mdpi.com |
| Biomass Burning | -7 to +12 | acs.org |
| Ship Emissions | -35.8 to +2.04 | copernicus.org |
| Soil Emissions | -59.8 to -14.0 | acs.org |
Mechanistic Studies in Non-Human Biological Systems
¹⁵NO tracing is a valuable tool for investigating the intricate details of nitrogen metabolism and transformation within various non-human biological systems, from enzymatic pathways to microbial processes.
L-arginine is a crucial amino acid that serves as the primary substrate for nitric oxide synthase (NOS) enzymes to produce nitric oxide (NO). nih.govnih.gov NO is a vital signaling molecule involved in numerous physiological processes. nih.gov The use of ¹⁵N-labeled L-arginine allows researchers to trace the metabolic fate of arginine and directly study the activity of NOS. By providing ¹⁵N-labeled L-arginine to cells or tissues, the production of ¹⁵NO can be monitored, providing a direct measure of NOS activity. This approach is fundamental in basic research to understand the regulation of NOS enzymes and the role of the L-arginine/NO pathway in various biological functions. nih.govresearchgate.net
Microorganisms play a central role in the global nitrogen cycle, carrying out key transformations such as nitrate and nitrite reduction. ¹⁵N isotopic labeling is a powerful technique for studying these microbial processes and the enzymes involved. wikipedia.orgrsc.org By supplying microbes with ¹⁵N-labeled nitrate (¹⁵NO₃⁻) or nitrite (¹⁵NO₂⁻), scientists can track the formation of subsequent products like nitric oxide (¹⁵NO), nitrous oxide (¹⁵N₂O), and dinitrogen gas (¹⁵N₂). rsc.orgrsc.org
Protein and Metabolite Turnover Studies using ¹⁵N Metabolic Labeling
Stable isotope labeling with ¹⁵N is a powerful technique for investigating the dynamics of protein and metabolite turnover in various biological systems. By introducing ¹⁵N-labeled compounds into a system, researchers can track the incorporation of the heavy isotope into newly synthesized molecules and monitor their subsequent degradation, providing insights into the rates of synthesis and breakdown.
One of the key applications of ¹⁵N metabolic labeling is in the study of protein turnover. The rate at which proteins are synthesized and degraded varies significantly between different tissues and is influenced by physiological conditions. Tissues with high metabolic activity, such as the liver, exhibit rapid protein turnover, while tissues like the brain have a much slower rate. This differential turnover can be quantified by measuring the enrichment of ¹⁵N in proteins over time. For instance, in studies involving rats fed a ¹⁵N-labeled diet, the liver proteins showed a significantly higher ¹⁵N enrichment compared to brain proteins, reflecting the faster turnover rate in the liver. To achieve high levels of ¹⁵N enrichment in tissues with slow turnover rates, such as the brain, it has been found that metabolic labeling over two generations is an effective strategy.
Table 1: ¹⁵N Enrichment in Rat Tissues Following Metabolic Labeling
| Tissue | Average ¹⁵N Enrichment (%) | Relative Protein Turnover Rate |
|---|---|---|
| Liver | 91 | High |
| Brain | 74 | Low |
¹⁵N metabolic labeling has also been instrumental in determining the half-lives of specific proteins. In a study on the green alga Chlamydomonas reinhardtii, after achieving maximum incorporation of ¹⁵N, the cells were transferred to a ¹⁴N-containing medium. By tracking the decrease in the ¹⁵N fractional abundance in specific proteins over time, their turnover rates and half-lives (t½) could be calculated. This approach revealed the half-lives of several key plastid proteins involved in photosynthesis and energy metabolism.
Table 2: Half-life of Plastid Proteins in Chlamydomonas reinhardtii Determined by ¹⁵N Labeling
| Protein | Half-life (t½) (hours) |
|---|---|
| RuBisCo large subunit | ~48 |
| ATP synthase CF₁ alpha subunit | ~60 |
| ATP synthase CF₁ beta subunit | ~72 |
Beyond proteins, ¹⁵N tracing is used to follow the metabolic fate of amino acids. In a study using human hepatoma Hep G2 cells incubated with α-¹⁵N-labeled glutamine, the labeled nitrogen was rapidly incorporated into glutamate. Over a 144-hour period, the ¹⁵N was further distributed among other amino acids, primarily alanine, proline, and glutamate, demonstrating the active metabolic pathways for these amino acids in the cancer cells. nih.gov
Investigation of Nitric Oxide Bioavailability and Metabolism in Specific Biological Contexts
The bioavailability and metabolism of nitric oxide (NO), a critical signaling molecule in numerous physiological processes, can be effectively investigated using ¹⁵N-labeled tracers. These studies provide quantitative insights into the production, transport, and fate of NO in vivo.
A significant application of ¹⁵N tracing in this context is the determination of whole-body nitric oxide synthesis. In a study with healthy adult humans, the rate of NO synthesis was estimated by intravenously infusing L-[guanidino-¹⁵N₂]arginine and measuring its conversion to plasma L-[ureido-¹⁵N]citrulline. pnas.orgpnas.org Since the production of citrulline from arginine by nitric oxide synthase (NOS) is equimolar to the production of NO, the rate of ¹⁵N-citrulline formation serves as a direct measure of NO synthesis. researchgate.net This tracer method allows for a quantitative assessment of whole-body NO production under different physiological states. The study found that the rate of NO synthesis was approximately 0.96 µmol·kg⁻¹·hr⁻¹. pnas.orgpnas.org
Table 3: Whole-Body Nitric Oxide Synthesis in Healthy Men
| Tracer Method | Mean Rate of NO Synthesis (µmol·kg⁻¹·hr⁻¹) |
|---|---|
| [¹⁵N]Citrulline formation from [¹⁵N₂]Arginine | 0.96 ± 0.1 |
| Urinary Nitrite/Nitrate Excretion | 0.95 ± 0.1 |
Another approach to studying NO bioavailability involves the use of ¹⁵N-labeled nitrite. Topical application of ¹⁵N-labeled nitrite on skin samples and in healthy volunteers has demonstrated the transepidermal translocation of the labeled nitrite. This leads to a significant increase in ¹⁵N-labeled nitrite and S-nitrosothiols (RSNOs) in both the skin and the blood. These findings suggest that dermal stores of nitrite can be a source of systemic NO, thereby influencing its bioavailability for vasodilation and other physiological functions.
Furthermore, tracer-based metabolomics using ¹³C and ¹⁵N doubly labeled L-arginine (¹³C₆,¹⁵N₄-L-Arginine) has been employed to probe the activity of endothelial nitric oxide synthase (eNOS) in human coronary artery endothelial cells. By tracking the conversion of the labeled arginine to ¹³C₆,¹⁵N₃-L-Citrulline and ¹³C₅,¹⁵N₂-L-Ornithine, researchers can assess eNOS activity, which is a key determinant of NO bioavailability in the vasculature.
Fundamental Chemical Reaction Mechanism Studies using ¹⁵N Tracers
The use of ¹⁵N as a tracer is a valuable tool for elucidating the mechanisms of fundamental chemical reactions, particularly those involving nitrogen-containing compounds. By incorporating ¹⁵N into a reactant, chemists can follow the path of the nitrogen atom through the reaction, providing evidence for specific reaction pathways and intermediates.
One powerful technique in this area is ¹⁵N Chemically Induced Dynamic Nuclear Polarization (CIDNP). This method has been used to study the radical mechanisms of the decomposition of peroxynitrite and its reactions with other molecules. For example, during the decomposition of peroxynitrite and the peroxynitrite-CO₂ adduct, an enhanced absorption in the ¹⁵N NMR spectra of ¹⁵NO₃⁻ was observed. This indicates the formation of ¹⁵NO₃⁻ within radical pairs, specifically [¹⁵NO₂•, HO•] and [¹⁵NO₂•, CO₃⁻•], providing direct evidence for a radical-based decomposition pathway.
In the reaction of peroxynitrite with L-tyrosine, the ¹⁵N NMR signal of the nitration product, 3-nitrotyrosine, shows an emission. This observation demonstrates that the formation of 3-nitrotyrosine proceeds through a radical pathway. The nuclear polarization is generated in radical pairs of [¹⁵NO₂•, tyr•], which are formed by the encounter of free nitrogen dioxide and tyrosinyl radicals.
Table 4: ¹⁵N CIDNP Observations in Peroxynitrite Reactions
| Reaction | Observed ¹⁵N Signal | Product | Inferred Mechanism |
|---|---|---|---|
| Decomposition of Peroxynitrite | Enhanced Absorption | ¹⁵NO₃⁻ | Formation in radical pairs ([¹⁵NO₂•, HO•]) |
| Reaction with L-tyrosine | Emission | 3-Nitrotyrosine | Radical pathway involving [¹⁵NO₂•, tyr•] pairs |
Kinetic isotope effects (KIEs) using ¹⁵N are another important tool for probing reaction mechanisms, especially in enzymology. nih.govnih.gov The ¹⁵N KIE can provide information about the transition state of a reaction. For example, the chemical mechanism of phenylalanine ammonia-lyase, an enzyme that catalyzes the elimination of ammonia (B1221849) from L-phenylalanine to form cinnamate, has been investigated using ¹⁵N and deuterium isotope effects. By measuring the changes in reaction rates when ¹⁵N is substituted for ¹⁴N in the amino group of the substrate, researchers can infer details about the bond-breaking and bond-making steps in the catalytic cycle. These studies can help to distinguish between different possible mechanisms, such as stepwise versus concerted pathways for ammonia elimination.
Computational Modeling and Isotopic Fractionation in 15no Research
Isotopic Fractionation in Chemical and Biological Reactions
Isotopic fractionation refers to the partitioning of isotopes, such as ¹⁴N and ¹⁵N, during physical, chemical, and biological processes. hawaii.edumcgill.ca This partitioning occurs because the mass difference between isotopes leads to slight variations in their physicochemical properties, affecting reaction rates and equilibrium positions. hawaii.edu Two primary types of fractionation are relevant to ¹⁵NO research: equilibrium isotope effects and kinetic isotope effects.
Equilibrium Isotope Effects (EIE): EIEs occur in reversible reactions at or near equilibrium. mcgill.ca The heavier isotope, ¹⁵N, tends to accumulate in the more stable, lower-energy compound. tandfonline.com A critical example in atmospheric chemistry is the isotopic exchange reaction between nitric oxide (NO) and nitrogen dioxide (NO₂): scisat.cacopernicus.org
¹⁵NO + ¹⁴NO₂ ↔ ¹⁴NO + ¹⁵NO₂
In this equilibrium, ¹⁵N is preferentially partitioned into NO₂, leading to a higher δ¹⁵N value in NO₂ compared to NO. scisat.canih.gov The fractionation factor for this exchange at room temperature has been measured at approximately 1.0289, indicating that NO₂ is enriched in ¹⁵N by about 28.9‰ relative to NO at equilibrium. copernicus.org This EIE is a key factor influencing the δ¹⁵N values of atmospheric NO₂ and its subsequent reaction products, like nitric acid. scisat.ca
Kinetic Isotope Effects (KIE): KIEs occur in irreversible reactions where molecules containing the lighter isotope (¹⁴N) typically react faster than those with the heavier isotope (¹⁵N). mcgill.canih.gov This results in the product being depleted in ¹⁵N, while the remaining reactant pool becomes enriched. The magnitude of the KIE depends on the reaction mechanism and which bonds are broken or formed during the rate-limiting step. scispace.com Photosynthesis is a major process involving kinetic fractionation of nitrogen isotopes. mcgill.ca
In biological systems, enzymatic processes cause significant isotopic fractionation. For instance, nitrate (B79036) reductase, a key enzyme in the nitrogen assimilation pathway for many organisms, reduces nitrate to nitrite (B80452). This process is known to fractionate nitrogen isotopes, depleting the resulting nitrite in ¹⁵N compared to the initial nitrate substrate. scispace.com
The interplay between EIE and KIE governs the final isotopic composition of nitrogen compounds. Understanding these effects is crucial for interpreting δ¹⁵N measurements and tracing the sources and chemical history of ¹⁵NO in the environment.
| Fractionation Type | Description | Key Example Reaction | Isotopic Outcome |
|---|---|---|---|
| Equilibrium Isotope Effect (EIE) | Partitioning of isotopes in a reversible reaction at equilibrium. The heavier isotope favors the more stable chemical species. mcgill.catandfonline.com | ¹⁵NO + ¹⁴NO₂ ↔ ¹⁴NO + ¹⁵NO₂ copernicus.org | ¹⁵N is enriched in NO₂ relative to NO. nih.gov |
| Kinetic Isotope Effect (KIE) | Discrimination against the heavier isotope in irreversible reactions, where molecules with the lighter isotope react faster. mcgill.ca | Nitrate reduction by nitrate reductase. scispace.com | The product (nitrite) is depleted in ¹⁵N relative to the reactant (nitrate). scispace.com |
| Photochemical Isotope Fractionation Effect (PHIFE) | Isotope-specific differences in photolysis rates. | NO₂ + hv → NO + O | Can influence the δ¹⁵N values of NOx and HONO. copernicus.org |
Integration of ¹⁵N Isotope Data in Atmospheric Chemistry Transport Models
To unravel the complex sources and chemical transformations of nitrogen oxides in the atmosphere, scientists incorporate ¹⁵N isotope data into sophisticated atmospheric chemistry transport models. copernicus.org Two prominent models in this field are the Regional Atmospheric Chemistry Mechanism (RACM) and the Community Multiscale Air Quality (CMAQ) model.
Regional Atmospheric Chemistry Mechanism (RACM): RACM is a chemical mechanism that describes the gas-phase chemistry of the troposphere and is used in regional air quality models. copernicus.orgcopernicus.org To leverage the power of isotopic analysis, a modified version called iNRACM (isotope N in RACM) was developed. copernicus.orgcopernicus.org
The iNRACM mechanism was created by explicitly adding ¹⁵N isotopologues for the primary nitrogen pollutants (NO, NO₂) and 14 secondary nitrogen compounds found in the original RACM. copernicus.orgcopernicus.org This allows the model to simulate the δ¹⁵N values of various reactive nitrogen (NOy) compounds. copernicus.orgzenodo.org By incorporating the fractionation factors (α) for key reactions, iNRACM can assess how photochemical processes control the isotopic composition of NOx and atmospheric nitrate. copernicus.orgzenodo.org The goal is to use the distinct isotopic signatures to better trace NOy cycling, constrain NOx emission budgets, and resolve uncertainties in atmospheric nitrogen chemistry. copernicus.orgdoaj.org
Community Multiscale Air Quality (CMAQ) Model: The CMAQ modeling system is a comprehensive, open-source air quality model developed by the U.S. Environmental Protection Agency. epa.govcopernicus.org It simulates the emission, transport, chemical transformation, and deposition of various air pollutants, including ozone and particulate matter. epa.govnih.gov While the base CMAQ model focuses on pollutant concentrations, its framework allows for the integration of isotopic data to enhance scientific understanding. Researchers have developed modified versions of CMAQ to model the isotopic composition of reactive nitrogen. data.gov This integration helps to evaluate and refine the model's representation of atmospheric chemistry and deposition processes by comparing model outputs with real-world isotopic measurements of compounds like nitrate. data.gov
| Model | Description | Purpose of ¹⁵N Integration | Key Applications |
|---|---|---|---|
| iNRACM (based on RACM) | A photochemical mechanism that includes ¹⁵N isotopologues for 16 different nitrogen compounds. copernicus.orgcopernicus.org | To simulate δ¹⁵N values in NOy compounds and assess the role of photochemistry in controlling isotopic composition. zenodo.org | Tracing in situ nitrogen chemistry, assessing NOx emission budgets, and understanding NOy cycling. copernicus.orgdoaj.org |
| CMAQ | A comprehensive, three-dimensional air quality model simulating the transport and transformation of pollutants. epa.govnih.gov | To incorporate isotopic fractionation to better trace sources and atmospheric processing of reactive nitrogen. data.gov | Informing emission control strategies, providing air quality forecasts, and evaluating the model's representation of atmospheric chemistry. nih.gov |
Numerical Approximation Models for Nitrogen Transformation Rates in Complex Systems
In complex environmental systems like soil, numerous nitrogen transformation processes occur simultaneously, making it difficult to quantify the rate of any single process. wikipedia.org The use of ¹⁵N-labeled tracers, including compounds that produce ¹⁵NO, combined with numerical approximation models, provides a powerful method for calculating gross nitrogen transformation rates. wikipedia.orgkit.edu
The Ntrace Model: The Ntrace model is a numerical tool specifically designed to analyze data from ¹⁵N isotope tracing experiments in soil and other complex systems. wikipedia.org It utilizes a Markov chain Monte Carlo (MCMC) simulation to calculate the rates of multiple, simultaneous nitrogen transformations. wikipedia.org
In a typical experiment, a ¹⁵N-labeled compound (e.g., ¹⁵NH₄⁺ or ¹⁵NO₃⁻) is added to a soil sample. nih.gov Over time, the concentrations and ¹⁵N enrichment of various nitrogen pools (such as ammonium, nitrate, and microbial biomass N) are measured. nih.gov The Ntrace model uses this isotope dilution and enrichment data to disentangle and quantify the gross rates of competing processes, including:
Mineralization: The conversion of organic nitrogen to ammonium. wikipedia.org
Nitrification: The oxidation of ammonium to nitrate.
Immobilization: The assimilation of inorganic nitrogen (ammonium and nitrate) by microorganisms.
Denitrification: The reduction of nitrate to gaseous nitrogen forms, including NO.
| Process | Description | Relevance |
|---|---|---|
| Gross Mineralization | Conversion of organic N into ammonium (NH₄⁺). wikipedia.org | Determines the rate of N supply for plants and microbes. |
| Gross Nitrification | Oxidation of NH₄⁺ to nitrate (NO₃⁻). | Produces nitrate, a mobile form of N that can be lost through leaching or denitrification. |
| Ammonium Immobilization | Uptake of NH₄⁺ by soil microorganisms. wikipedia.org | Represents microbial competition for N and retention of N in the soil. |
| Nitrate Immobilization | Uptake of NO₃⁻ by soil microorganisms. wikipedia.org | Another pathway for microbial N retention. |
| Denitrification | Reduction of NO₃⁻ to gaseous N (e.g., N₂O, N₂, NO). | A major pathway of N loss from ecosystems and a source of greenhouse gases. |
Emerging Methodologies and Future Research Trajectories
Advancements in Site-Specific and Residue-Selective ¹⁵N Isotopic Labeling Strategies
The ability to introduce ¹⁵N isotopes at specific locations within a molecule is crucial for detailed mechanistic and structural studies. Recent advancements in labeling strategies have provided researchers with unprecedented control over the placement of isotopic labels, particularly in complex biomolecules like proteins.
Site-Specific Labeling: This technique involves the incorporation of a ¹⁵N-labeled amino acid at a single, defined position in a polypeptide chain. rsc.org One powerful approach utilizes in vitro cell-free expression systems coupled with suppressor tRNAs, which can selectively introduce an isotope-labeled amino acid at a specific codon. For instance, ¹⁵N-tyrosine was selectively incorporated into a single position of the Ras protein, leaving other tyrosine residues unlabeled. utoronto.ca This level of precision is invaluable for probing the local environment and dynamics of a specific site within a large protein without the spectral complexity of uniform labeling. utoronto.ca
Residue-Selective Labeling: This strategy involves labeling all instances of a particular amino acid type within a protein. rsc.org This is typically achieved by growing an expression host, such as E. coli, in a minimal medium supplemented with the desired ¹⁵N-labeled amino acid. nih.gov While effective, a notable challenge is the potential for "isotope scrambling," where the host's metabolic pathways convert the labeled amino acid into other amino acids, leading to unintended labeling. ukisotope.com To circumvent this, researchers have developed auxotrophic bacterial strains that are deficient in specific amino acid biosynthetic pathways, ensuring that the supplied labeled amino acid is incorporated without metabolic conversion. nih.gov Another approach is "reverse labeling," where an unlabeled amino acid is supplied against a uniformly ¹³C/¹⁵N-labeled background, simplifying complex spectra by highlighting specific residues. ckisotopes.com
Segmental Isotope Labeling: For very large proteins or protein complexes, even residue-selective labeling can result in overly complex spectra. Segmental labeling addresses this by isotopically labeling only a specific segment or domain of a protein. This is often achieved through protein semi-synthesis techniques like expressed protein ligation (EPL) or native chemical ligation (NCL), where a synthetically produced, isotopically labeled peptide is ligated to a recombinantly expressed, unlabeled protein fragment. rsc.orgnih.gov This modular approach allows researchers to focus on specific regions of interest within a large biomolecular assembly.
These advanced labeling strategies are summarized in the table below:
| Labeling Strategy | Description | Key Advantages | Common Techniques |
| Site-Specific Labeling | Incorporation of a ¹⁵N-labeled amino acid at a single, predetermined position. | Provides highly specific probes for studying local structure and dynamics; simplifies NMR spectra significantly. | Cell-free expression with suppressor tRNAs; Solid-Phase Peptide Synthesis (SPPS). |
| Residue-Selective Labeling | Labeling of all residues of a specific amino acid type (e.g., all leucines). | Simplifies spectra compared to uniform labeling; aids in resonance assignment. | Expression in auxotrophic strains; Supplementation of minimal media with labeled amino acids. |
| Segmental Labeling | Isotopic labeling of a continuous segment or domain within a larger protein. | Enables the study of specific domains in large proteins or complexes; reduces spectral complexity. | Expressed Protein Ligation (EPL); Native Chemical Ligation (NCL). |
These methodologies have been instrumental in advancing the application of nuclear magnetic resonance (NMR) spectroscopy for the structural and dynamic analysis of increasingly large and complex proteins and their interactions involving ¹⁵NO. utoronto.caspringernature.com
Development of Novel Analytical Probes and Detection Systems for ¹⁵NO and its Derivatives
The transient nature and low physiological concentrations of NO and its derivatives necessitate highly sensitive and selective detection methods. The development of novel analytical probes and sophisticated detection systems is expanding the capabilities of researchers to track ¹⁵NO in real-time and in complex environments.
Fluorescent Probes: A significant area of development is in fluorescent probes that can react specifically with NO or its derivatives, such as nitroxyl (B88944) (HNO). rsc.org For instance, novel near-infrared (NIR) fluorescent probes have been designed for the highly sensitive detection of HNO. rsc.org These probes often work via a specific chemical reaction, such as the reduction of a nitro group by NTR in the presence of NADH, which triggers a fluorescent response. nih.gov The use of ¹⁵N-labeled precursors in biological systems allows for the differentiation of endogenously produced ¹⁵NO-derived species from their ¹⁴N counterparts through mass spectrometry-based analysis of the fluorescent probe's reaction product.
Advanced Mass Spectrometry and Laser Spectroscopy: High-resolution mass spectrometry remains a cornerstone for ¹⁵N analysis. Isotope-ratio mass spectrometry (IRMS) is a powerful technique for determining the ¹⁵N/¹⁴N ratio in various samples. copernicus.org In environmental and atmospheric studies, recent developments include laser absorption spectroscopy (LAS) techniques, such as quantum cascade laser absorption spectroscopy (QCLAS), which allow for real-time, in situ measurements of N₂O isotopocules, including those derived from ¹⁵NO. osti.gov These laser-based methods are highly selective for position-specific ¹⁵N substitution and can differentiate between molecules with the same mass but different isotopic arrangements (isotopomers). osti.gov
Novel Collection and Analysis Systems: For environmental applications, innovative systems for capturing and analyzing soil-emitted ¹⁵NO have been developed. One such method involves converting soil-emitted NO to NO₂ using excess ozone, followed by trapping the NO₂ in a solution for subsequent δ¹⁵N analysis using the denitrifier method. illinois.edu This approach has enabled the first analyses of the isotopic signature of NO emitted from soils following events like wetting, providing crucial insights into soil nitrogen cycling. illinois.edu
The table below highlights some of the key features of these emerging detection systems.
| Detection System / Probe | Analyte(s) | Principle of Operation | Applications |
| NIR Fluorescent Probes | Nitroxyl (HNO) | Specific chemical reaction leading to a change in fluorescence intensity in the near-infrared spectrum. | Bioimaging of reactive nitrogen species in cells and tissues. rsc.org |
| Isotope-Ratio Mass Spectrometry (IRMS) | ¹⁵N-labeled compounds | Measures the ratio of ¹⁵N to ¹⁴N to determine isotopic enrichment. | Tracing nitrogen transformations in biological and environmental samples. copernicus.org |
| Quantum Cascade Laser Absorption Spectroscopy (QCLAS) | N₂O isotopocules | Measures the absorption of infrared light by specific isotopocules of N₂O, allowing for position-specific analysis. | Real-time monitoring of greenhouse gas sources and sinks. osti.gov |
| Ozone Conversion & Trapping System | Soil-emitted NO | NO is oxidized to NO₂ by ozone and trapped in a solution for subsequent isotopic analysis. | Quantifying the δ¹⁵N of nitric oxide emissions from soils. illinois.edu |
These advancements are providing researchers with more powerful tools to detect and quantify ¹⁵NO and its derivatives, leading to a deeper understanding of their roles in diverse systems.
Interdisciplinary Approaches Integrating ¹⁵NO Tracing with Systems Biology and Environmental Science
The complexity of biological and environmental systems necessitates interdisciplinary approaches. Integrating ¹⁵NO tracing with the principles and tools of systems biology and environmental science is creating powerful new paradigms for research.
Systems Biology: Systems biology aims to understand the complex interactions within biological systems at a holistic level. nih.gov The integration of ¹⁵NO tracing provides a dynamic layer of information to these models. By tracing the flow of ¹⁵N from a labeled precursor like ¹⁵N-arginine through the nitric oxide synthase (NOS) pathway, researchers can quantify the flux and fate of nitrogen within metabolic networks. This experimental data is invaluable for constructing and validating computational models of cellular signaling and metabolism. nih.govnih.gov For example, combining ¹⁵N metabolic labeling with proteomic techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allows for the quantification of protein turnover and expression changes in response to ¹⁵NO-mediated signaling events. solubilityofthings.comnih.gov This approach provides a system-level view of how cells respond to nitrosative stress or signaling.
Environmental Science: In environmental science, ¹⁵N tracing is a well-established technique for studying the nitrogen cycle. wikipedia.org The integration of ¹⁵NO tracing allows for the precise quantification of specific nitrogen transformation pathways, such as nitrification and denitrification, which are key sources of atmospheric nitrous oxide (N₂O), a potent greenhouse gas. wikipedia.orgcopernicus.org By applying ¹⁵N-labeled substrates to soil or water samples, scientists can trace the conversion of these substrates into ¹⁵NO and subsequently into ¹⁵N-N₂O. researchgate.net This allows for the differentiation of various N₂O production pathways under different environmental conditions. wikipedia.org For instance, natural abundance ¹⁵N studies have been used to trace nitrate (B79036) generated from agricultural waste into surface waters, highlighting the environmental impact of farming practices. porkcheckoff.org Furthermore, sophisticated numerical models are being developed that incorporate ¹⁵N tracing data to quantify gross nitrogen transformation rates in complex ecosystems, providing a more accurate picture of nitrogen dynamics at the landscape scale. researchgate.net
The synergy between these fields is summarized below:
| Interdisciplinary Field | Integration with ¹⁵NO Tracing | Research Goals and Outcomes |
| Systems Biology | Provides quantitative data on the flux of nitrogen through metabolic and signaling pathways. | Development of predictive models of cellular responses to ¹⁵NO; Understanding the systems-level effects of NO signaling. nih.gov |
| Environmental Science | Enables the quantification of specific nitrogen transformation rates (e.g., nitrification, denitrification). | Distinguishing sources of greenhouse gases like N₂O; Modeling the impact of human activities on the nitrogen cycle. wikipedia.orgfrontiersin.org |
The future of ¹⁵NO research lies in the continued integration of these advanced methodologies and interdisciplinary approaches. Such efforts will be critical for addressing complex questions in medicine, agriculture, and climate science.
Q & A
Q. What are the preferred methods for synthesizing ¹⁵N-labeled nitric oxide (¹⁵NO) for isotopic tracing in experimental systems?
-
Methodological Answer : ¹⁵NO can be synthesized via thermal decomposition of isotopically labeled ammonium nitrate (NH₄¹⁵NO₃). The reaction follows:
Subsequent reduction of ¹⁵N₂O under controlled conditions (e.g., using Cu or Pt catalysts) yields ¹⁵NO. Purity is ensured via cryogenic distillation and GC-MS validation .
Q. Which spectroscopic techniques are optimal for characterizing ¹⁵NO, and what distinguishing features should researchers prioritize?
- Methodological Answer :
- Infrared (IR) Spectroscopy : The ¹⁵NO stretching vibration (\sim1870 cm⁻¹) shifts slightly compared to natural NO (\sim1900 cm⁻¹) due to isotopic mass differences.
- Mass Spectrometry (MS) : The molecular ion peak for ¹⁵NO appears at m/z 31 (vs. m/z 30 for ¹⁴NO). High-resolution MS can resolve isotopic impurities.
- Electron Paramagnetic Resonance (EPR) : ¹⁵NO’s hyperfine splitting (I = ½ for ¹⁵N) differs from ¹⁴NO (I = 1), aiding in radical detection .
Q. How do thermodynamic properties of ¹⁵NO influence its stability in gas-phase experiments?
-
Methodological Answer : Key thermodynamic parameters (from NIST data):
Advanced Research Questions
Q. How can researchers resolve kinetic discrepancies when comparing ¹⁵NO and natural NO in catalytic oxidation studies?
- Methodological Answer : Isotopic kinetic isotope effects (KIEs) arise due to mass differences altering activation energies. To mitigate:
- Use in situ FTIR to monitor intermediate species (e.g., ¹⁵NO₃⁻).
- Normalize data using ¹⁵NO/¹⁴NO mixed isotopic controls.
- Adjust Arrhenius parameters for ¹⁵NO’s slightly lower zero-point energy .
Q. What advanced analytical approaches minimize interference from endogenous NO when tracking ¹⁵NO in biological systems?
- Methodological Answer :
- Isotope Dilution LC-MS/MS : Spike samples with ¹⁵NO internal standards to quantify endogenous NO via calibration curves.
- Chemiluminescence Detection : Couple ¹⁵NO-specific ozone reactions with spectral filters to exclude background ¹⁴NO signals.
- Fluorescent Probes : Use ¹⁵NO-selective diaminofluorescein (DAF) derivatives with quenchers for spatial resolution in tissues .
Q. What experimental controls are critical to account for isotopic exchange in ¹⁵NO redox studies?
- Methodological Answer :
- Blank Reactions : Run parallel experiments with natural NO to identify exchange artifacts.
- Isotopic Scrambling Tests : Use ¹⁵N-labeled co-reactants (e.g., ¹⁵NH₃) to detect unintended N-transfer.
- Computational Modeling : Apply density functional theory (DFT) to predict exchange pathways in reactions like:
Adjust pH and temperature to suppress equilibria .
Data Contradiction Analysis
Q. Why might reported ¹⁵NO reaction yields vary across studies using similar synthesis protocols?
- Methodological Answer : Discrepancies often stem from:
Q. Tables for Reference
Table 1 : Key Thermodynamic Data for ¹⁵NO vs. Natural NO
| Property | ¹⁵NO | Natural NO (¹⁴NO) | Source |
|---|---|---|---|
| ΔfH° (kJ/mol) | 89.5 (estimated) | 90.25 | |
| Bond Length (Å) | 1.154 | 1.1508 | |
| Ionization Potential (eV) | 9.25 | 9.26 |
Table 2 : Common Synthesis Routes for ¹⁵NO
| Method | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| NH₄¹⁵NO₃ Decomposition | NH₄¹⁵NO₃ → ¹⁵N₂O + 2H₂O | 250°C, vacuum | 60–75 |
| ¹⁵N₂ Oxidation | ¹⁵N₂ + O₂ → 2¹⁵NO | Electric arc, 3000°C | 5–10 |
| Cu + HNO₃(¹⁵N) | 3Cu + 8H¹⁵NO₃ → 3Cu(¹⁵NO₃)₂ + 4H₂O + 2¹⁵NO | 80°C, dilute acid | 40–50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
